molecular formula C16H19ClN2O B8708571 7-Chloro-1-(cyclohexylmethyl)-1H-indole-3-carboxamide CAS No. 865712-53-4

7-Chloro-1-(cyclohexylmethyl)-1H-indole-3-carboxamide

Cat. No. B8708571
CAS RN: 865712-53-4
M. Wt: 290.79 g/mol
InChI Key: LVKORNXRBAYKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(cyclohexylmethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(cyclohexylmethyl)-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(cyclohexylmethyl)-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

865712-53-4

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

7-chloro-1-(cyclohexylmethyl)indole-3-carboxamide

InChI

InChI=1S/C16H19ClN2O/c17-14-8-4-7-12-13(16(18)20)10-19(15(12)14)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,18,20)

InChI Key

LVKORNXRBAYKCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=C2C(=CC=C3)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (4.95 g, 39.0 mmol) was added dropwise to a mixture of 7-chloro-1-(cyclohexyl)methyl-1H-indole-3-carboxylic acid (6.4 g, 21.9 mmol) and dichloromethane (150 ml) under ice-water cooling and the resulting mixture was stirred at room temperate for 20 h. Dichloromethane and excess oxalyl chloride were removed by evaporation and the obtained residue was mixed with dichloromethane (100 ml). Aqueous ammonia (33%, 50 ml) and potassium carbonate (6.05 g, 43.8 mmol) was added into the mixture under ice-water bath cooling. After stirring at room temperature for 2 h, the reaction mixture was concentrated in vacuo, then the obtained solid was washed with water, then n-heptane, and dried under reduced pressure to afford 7-chloro-1-(cyclohexyl)methyl-1H-indole-3-carboxylic acid amide (6.4 g, 22.0 mmol).
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
7-chloro-1-(cyclohexyl)methyl-1H-indole-3-carboxylic acid
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
6.05 g
Type
reactant
Reaction Step Two

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